

# Potential Research Applications of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Oxolan-3-ylmethoxy)oxane

Cat. No.: B15182274

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Disclaimer: The compound **2-(Oxolan-3-ylmethoxy)oxane** is a sparsely documented chemical entity. Publicly available research on its specific biological activities or applications is limited. This guide, therefore, extrapolates potential research avenues based on the well-established roles of its constituent chemical motifs: the oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings. The experimental data and protocols provided are illustrative, based on methodologies commonly applied to analogous structures.

## Core Compound Analysis

**2-(Oxolan-3-ylmethoxy)oxane** is a diether composed of a tetrahydrofuran ring linked via a methoxy group to a tetrahydropyran ring. This structure possesses several features that suggest potential utility in biomedical and chemical research.

## Physicochemical Properties

The fundamental properties of **2-(Oxolan-3-ylmethoxy)oxane**, as computed by PubChem, are summarized below.<sup>[1]</sup> These data are crucial for designing experimental protocols, including solvent selection and analytical methods.

Property	Value	Source
Molecular Formula	C10H18O3	PubChem[1]
Molecular Weight	186.25 g/mol	PubChem[1]
IUPAC Name	2-(oxolan-3-ylmethoxy)oxane	PubChem[1]
SMILES	<chem>C1CCOC(C1)OCC2CCOC2</chem>	PubChem[1]
CAS Number	76742-53-5	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]

## Structural Features of Interest

The core structure combines two important cyclic ether systems. Both tetrahydrofuran (THF) and tetrahydropyran (THP) rings are prevalent in numerous biologically active natural products and synthetic drugs.[2][3][4] Their presence suggests that **2-(Oxolan-3-ylmethoxy)oxane** could serve as a valuable scaffold or building block in several areas of research.

## Potential Research Applications

Based on the chemical structure, the following areas represent promising avenues for investigation:

### Medicinal Chemistry and Drug Discovery

The THF and THP moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

- Scaffold for Novel Therapeutics:** The combined THF-THP structure can be used as a starting point for the synthesis of novel compound libraries. The ether linkages provide metabolic stability, while the cyclic structures can be functionalized to optimize binding to target proteins. For instance, cyclic ethers are key components in HIV protease inhibitors like

Darunavir and Amprenavir, where they form crucial hydrogen bonds within the enzyme's active site.[3]

- **Antiviral and Anticancer Agents:** Many natural products with THF and THP rings, such as goniodomin A and eribulin, exhibit potent anticancer and antiviral activities.[2] Research could focus on synthesizing derivatives of **2-(Oxolan-3-ylmethoxy)oxane** and screening them for similar cytotoxic or antiviral effects.
- **Neurotransmitter Transporter Ligands:** The core structure bears some resemblance to ligands for dopamine transporters (DAT), which are targets for medications addressing cocaine addiction.[5] Further modification could lead to novel DAT inhibitors.

## Organic Synthesis and Protecting Group Chemistry

The tetrahydropyranyl ether is a widely used protecting group for alcohols in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions.[6][7][8]

- **Novel Protecting Group:** The **2-(Oxolan-3-ylmethoxy)oxane** structure itself could be investigated as a novel protecting group for alcohols, potentially offering different stability or deprotection profiles compared to the standard THP ether.
- **Chiral Synthesis:** The presence of stereocenters in the molecule means that it can be synthesized in enantiomerically pure forms. These chiral building blocks could be valuable in the asymmetric synthesis of complex molecules.

## Materials Science

The cyclic ether structure suggests potential applications in polymer chemistry and as a specialty solvent.

- **Solvent Properties:** Tetrahydropyran has been investigated as a green and economically competitive solvent with excellent thermal and chemical stability, and it has shown promise in plastic dissolution for recycling applications.[9][10] **2-(Oxolan-3-ylmethoxy)oxane**, as a related diether, could be evaluated for similar solvent properties.
- **Polymer Synthesis:** Oxetanes, which are structurally related to oxolanes, are used to create polyethers with low glass transition temperatures, suitable for polymer electrolytes in lithium-

ion batteries.[11] The subject compound could be explored as a monomer or additive in the synthesis of novel polymers with tailored properties.

## Proposed Experimental Protocols

The following are generalized protocols for the synthesis and initial biological evaluation of **2-(Oxolan-3-ylmethoxy)oxane** and its derivatives.

### General Synthesis of Tetrahydropyranyl Ethers

This protocol is adapted from standard methods for the protection of alcohols as THP ethers.[6]

Objective: To synthesize a tetrahydropyranyl ether from an alcohol and dihydropyran.

Materials:

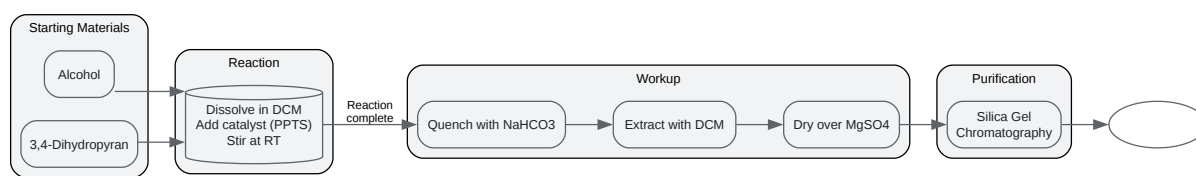
- Alcohol (e.g., Tetrahydrofurfuryl alcohol)
- 3,4-Dihydropyran (DHP)
- Acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the alcohol (1.0 eq) in anhydrous DCM.
- Add DHP (1.2 eq) to the solution.
- Add a catalytic amount of PPTS (0.1 eq).

- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Separate the organic layer and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

DOT Diagram of Synthetic Workflow:



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Caption: General workflow for the synthesis of a tetrahydropyranyl (THP) ether.

## In Vitro Antimicrobial Assay

This protocol describes a standard broth microdilution method to assess the antimicrobial activity of a test compound.<sup>[12]</sup>

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **2-(Oxolan-3-ylmethoxy)oxane** derivatives against bacterial and fungal strains.

Materials:

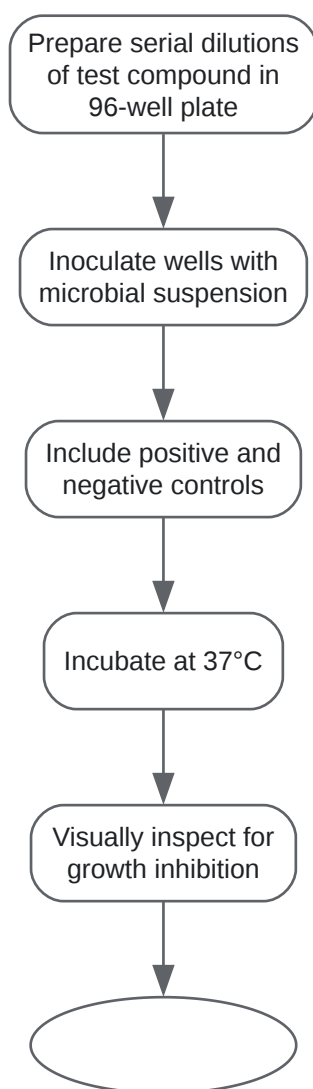
- Test compound dissolved in DMSO.

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Fungal strain (e.g., *Candida albicans*).
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
- 96-well microtiter plates.
- Standard antibiotics (e.g., Ceftriaxone, Pimafulcin) as positive controls.

Procedure:

- Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
- Inoculate each well with the microbial suspension to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).
- Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Diagram of Antimicrobial Assay Workflow:



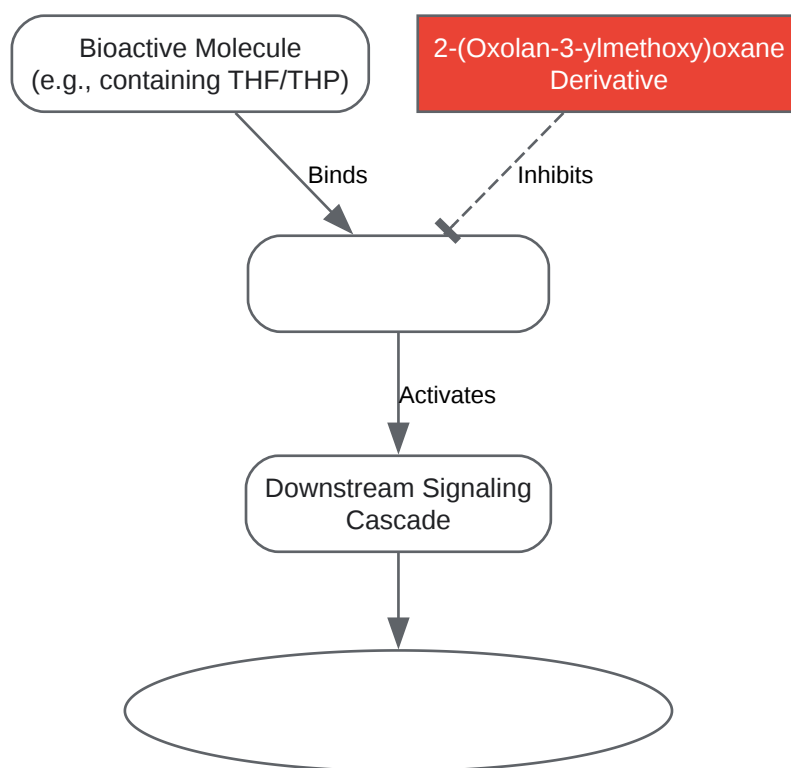
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Potential Signaling Pathway Involvement

Given the structural similarity of the THF and THP motifs to components of molecules that interact with key cellular pathways, a hypothetical area of investigation could be their effect on pathways regulated by proteases or kinases. For example, many HIV protease inhibitors incorporate cyclic ethers to mimic the transition state of peptide cleavage.<sup>[3]</sup>

DOT Diagram of a Hypothetical Signaling Pathway Interaction:



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Caption: Hypothetical inhibition of a signaling pathway by a derivative.

## Conclusion and Future Directions

While direct experimental data for **2-(Oxolan-3-ylmethoxy)oxane** is scarce, its chemical structure, containing both tetrahydrofuran and tetrahydropyran rings, provides a strong rationale for its investigation in several scientific domains. The most promising applications appear to be in medicinal chemistry as a scaffold for novel therapeutics and in organic synthesis. Future research should focus on the efficient and stereoselective synthesis of this molecule and its derivatives, followed by systematic screening for biological activity. Furthermore, its properties as a solvent and a monomer for polymer synthesis warrant exploration. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the potential of this intriguing molecule.

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